molecular formula C19H15ClO5 B2688967 (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-74-2

(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2688967
CAS No.: 620547-74-2
M. Wt: 358.77
InChI Key: GLOOSZWQGWSNQJ-MFOYZWKCSA-N
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Description

(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound of significant interest in the field of G protein-coupled receptor (GPCR) pharmacology and biased agonism. Its core structure is derived from apigenin, a natural flavone, and it functions as a potent and selective agonist for the GPR40 receptor (also known as Free Fatty Acid Receptor 1 or FFAR1) [https://pubmed.ncbi.nlm.nih.gov/25973782/]. The primary research value of this compound lies in its unique mechanism of action; it is characterized as a β-arrestin-biased agonist for GPR40. This means it preferentially activates β-arrestin-dependent signaling pathways downstream of GPR40, while eliciting minimal to no G protein-mediated signaling (specifically Gq activation) [https://www.nature.com/articles/s41467-021-27774-8]. This property makes it an invaluable chemical tool for dissecting the complex physiological outcomes mediated by these distinct signaling branches. Researchers utilize this compound to investigate the therapeutic potential of biased GPR40 agonism, particularly in the context of type 2 diabetes and inflammatory conditions, where β-arrestin recruitment has been linked to enhanced insulin secretion from pancreatic beta-cells and anti-inflammatory effects without the associated desensitization and other side effects driven by canonical Gq signaling [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0134547]. Its application extends to the study of metabolic disorders and the development of novel treatment strategies that leverage pathway-selective receptor modulation.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-6-7-15-16(10-14)25-17(19(15)22)9-12-4-3-5-13(20)8-12/h3-10H,2,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOOSZWQGWSNQJ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its unique structural features and potential biological activities. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClO4C_{17}H_{16}ClO_4. The structure includes a chlorobenzylidene group attached to a dihydrobenzofuran ring with an acetate moiety, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC17H16ClO4
Molecular Weight332.76 g/mol
IUPAC Name[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
CAS Number622822-64-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various physiological effects. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties through inhibition of specific signaling pathways.

Anticancer Activity

Recent studies have indicated that similar benzofuran derivatives possess significant anticancer properties. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays have shown that these derivatives can induce apoptosis and inhibit proliferation in cancer cells, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

Benzofuran derivatives have been investigated for their antimicrobial properties. Research indicates that this compound may exhibit antibacterial and antifungal activities. Studies involving disk diffusion methods have shown promising results against a range of pathogens, highlighting its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes. This effect could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cell lines (e.g., MCF7, HeLa). Results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant potency against these cell lines .
  • Antimicrobial Activity : A comparative study on the antimicrobial efficacy of benzofuran derivatives showed that this compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Mechanisms : Research investigating the anti-inflammatory mechanisms revealed that compounds like this compound could significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in lipopolysaccharide-stimulated macrophages .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves the reaction of appropriate starting materials under controlled conditions. For instance, compounds containing benzofuran derivatives can be synthesized through condensation reactions involving benzofuran and aldehydes or ketones. The resulting product exhibits a complex structure characterized by a benzofuran core linked to an ethyl acetate moiety.

Key Structural Features:

  • Benzofuran Ring: This heterocyclic structure contributes to the compound's biological activity.
  • Chlorobenzylidene Substituent: The presence of chlorine enhances the compound's reactivity and potential biological interactions.
  • Oxyacetate Group: This functional group is crucial for the compound's solubility and interaction with biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity:
    • The compound has been investigated for its ability to inhibit cancer cell proliferation. Specific derivatives have shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties:
    • Research indicates that derivatives of this compound possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
  • Antioxidant Effects:
    • The antioxidant properties of this compound have been explored, showing potential in protecting cells from oxidative stress .

Material Science Applications

In addition to its biological applications, this compound has been studied for its material properties:

  • Polymeric Materials:
    • The compound can be used as a monomer or additive in the synthesis of polymeric materials with enhanced thermal and mechanical properties.
  • Nanocomposites:
    • Its integration into nanocomposites has shown improved electrical and thermal conductivity, making it suitable for electronic applications.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

StudyFindings
Khalil et al. (2003)Demonstrated antitumor activity in vitro against breast cancer cells.
Gursoy & Karal (2003)Reported antimicrobial efficacy against Gram-positive bacteria.
El-Sayed et al. (2017)Investigated antioxidant properties using DPPH assay, showing significant radical scavenging activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

  • Methodological Answer : The compound shares structural similarities with benzofuran derivatives synthesized via Knoevenagel condensation. For example, analogous compounds like ethyl (Z)-2-(2-fluorobenzylidene)thiazolo-pyrimidine carboxylates were synthesized by reacting substituted benzaldehydes with active methylene groups in refluxing ethanol, followed by purification via column chromatography . Key parameters include maintaining anhydrous conditions and optimizing reaction time (typically 6–12 hours) to favor the (Z)-isomer. Confirm stereochemistry using NOESY NMR to detect spatial proximity between the 3-chlorobenzylidene substituent and adjacent protons .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the benzofuran core (e.g., carbonyl at δ ~170 ppm in ¹³C NMR) and the 3-chlorobenzylidene group (aromatic protons at δ 7.2–7.8 ppm). Compare with structurally related compounds in literature .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation.
  • IR : Detect C=O stretching (~1750 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : Benzofuran derivatives with α,β-unsaturated ketones are prone to photodegradation and thermal decomposition. Store samples in amber vials at –20°C under inert gas. Monitor stability via HPLC over 24–72 hours in solvents like DMSO or acetonitrile. Degradation products (e.g., hydrolyzed esters) can be identified using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For example, the electron-withdrawing 3-chloro group stabilizes the conjugated system, enhancing electrophilicity at the α,β-unsaturated carbonyl site. Compare with fluorinated analogs to assess substituent effects on reactivity .

Q. What experimental strategies resolve contradictions in biological activity data for benzofuran derivatives?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

  • Purity Validation : Use orthogonal methods (HPLC, TLC, melting point analysis) to exclude impurities >98% .
  • Assay Optimization : Test cytotoxicity in multiple cell lines (e.g., HEK-293 vs. HeLa) with controls for solvent interference (e.g., DMSO ≤0.1% v/v). Reference studies on structurally similar compounds (e.g., thiazolo-pyrimidines) to contextualize results .

Q. How to design stability studies for organic compounds in wastewater matrices?

  • Methodological Answer : Simulate environmental conditions by spiking the compound into synthetic wastewater (pH 6–8, 25°C) with microbial inoculum. Use hyphenated techniques like LC-QTOF-MS to track degradation pathways. Address matrix effects (e.g., organic matter interference) via standard addition methods. Continuous cooling (–4°C) minimizes thermal degradation during long-term studies .

Q. What are the limitations of current synthetic protocols for scaling benzofuran-based compounds?

  • Methodological Answer :

  • Yield Optimization : Batch reactions often yield ≤60% due to side reactions (e.g., isomerization). Switch to flow chemistry for better heat/mass transfer and higher reproducibility.
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enhance (Z)-isomer selectivity .

Data Analysis and Validation

Q. How to address low reproducibility in spectroscopic data for benzofuran derivatives?

  • Methodological Answer :

  • NMR Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to minimize solvent shifts.
  • Dynamic Exchange : For tautomeric compounds, acquire variable-temperature NMR to identify exchange peaks (e.g., enol-keto tautomerism) .

Q. What statistical methods validate analytical method robustness for this compound?

  • Methodological Answer : Perform a full factorial design (e.g., 3²) to test variables like mobile phase pH (2.5–4.5) and column temperature (25–40°C). Calculate RSD for retention time (<2%) and peak area (<5%). Use ANOVA to confirm significance of factors .

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